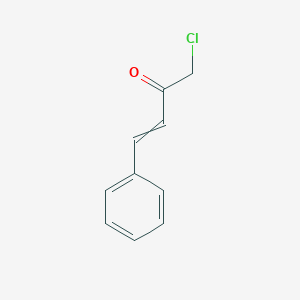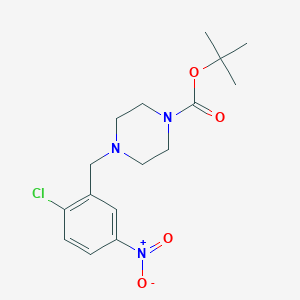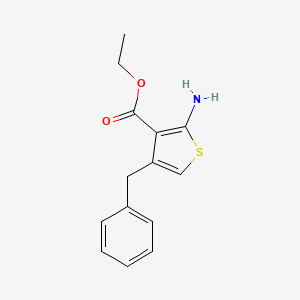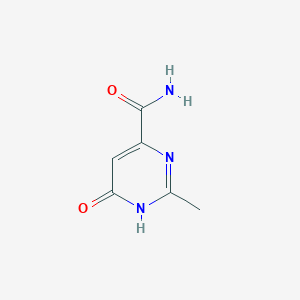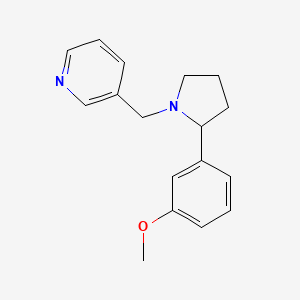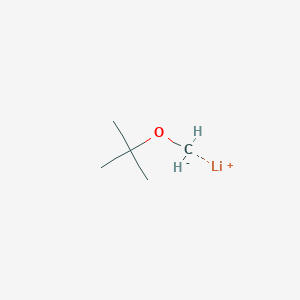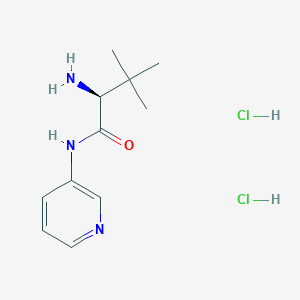![molecular formula C30H38Br2S2 B8616384 4,9-dibromo-14,15-dioctyl-5,8-dithiatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),2(6),3,7(11),9,13,15-heptaene](/img/structure/B8616384.png)
4,9-dibromo-14,15-dioctyl-5,8-dithiatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),2(6),3,7(11),9,13,15-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dibromo-5,6-dioctylnaphtho[2,1-b:3,4-b’]dithiophene typically involves the bromination of naphthodithiophene derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2,9-Dibromo-5,6-dioctylnaphtho[2,1-b:3,4-b’]dithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds (e.g., Grignard reagents) or palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Common Reagents and Conditions
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or DMF.
Major Products
Substitution: Formation of various substituted naphthodithiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Scientific Research Applications
2,9-Dibromo-5,6-dioctylnaphtho[2,1-b:3,4-b’]dithiophene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Employed in the synthesis of conjugated polymers and small molecules for electronic applications.
Chemical Sensors: Utilized in the development of chemical sensors due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2,9-Dibromo-5,6-dioctylnaphtho[2,1-b:3,4-b’]dithiophene involves its interaction with electronic systems. The bromine atoms and the naphthodithiophene core contribute to its electron-accepting properties, making it suitable for use in electronic devices . The compound can participate in charge transfer processes and form π-π stacking interactions, which are crucial for its function in organic electronics .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4,4-bis(6-bromohexyl)-4H-cyclopenta[2,1-b:3,4-b’]dithiophene
- 2,6-Dibromo-4,4-bis(6-bromohexyl)-4H-cyclopenta[2,1-b:3,4-b’]dithiophene
Uniqueness
2,9-Dibromo-5,6-dioctylnaphtho[2,1-b:3,4-b’]dithiophene is unique due to its specific substitution pattern and the presence of long alkyl chains, which enhance its solubility and processability in organic solvents . This makes it particularly advantageous for applications in solution-processed organic electronics .
Properties
Molecular Formula |
C30H38Br2S2 |
|---|---|
Molecular Weight |
622.6 g/mol |
IUPAC Name |
4,9-dibromo-14,15-dioctyl-5,8-dithiatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),2(6),3,7(11),9,13,15-heptaene |
InChI |
InChI=1S/C30H38Br2S2/c1-3-5-7-9-11-13-15-21-17-23-24(18-22(21)16-14-12-10-8-6-4-2)26-20-28(32)34-30(26)29-25(23)19-27(31)33-29/h17-20H,3-16H2,1-2H3 |
InChI Key |
NEIHLCNIORSIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1CCCCCCCC)C3=C(C4=C2C=C(S4)Br)SC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


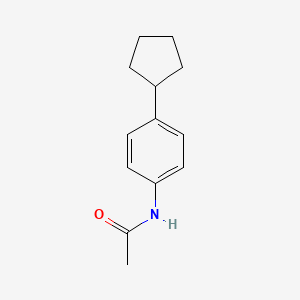
![4-[2-(4-Methyl-1-piperazinyl)-4-thiazolyl]benzoic acid hydrobromide](/img/structure/B8616307.png)
![1-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)piperidin-2-one](/img/structure/B8616310.png)
![4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal](/img/structure/B8616313.png)
![Benzo[1,5-b']dithiophene-4,8-dione, 2-(1-hydroxyethyl)-](/img/structure/B8616332.png)
![2-[(Pyridin-3-yl)methylidene]cyclohexan-1-one](/img/structure/B8616343.png)
![5-(4-Methylbenzene-1-sulfonyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8616352.png)
